molecular formula C14H16N2O2 B7636084 N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No. B7636084
M. Wt: 244.29 g/mol
InChI Key: ZPQQDLAGRNZMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide, also known as Ebselen, is a synthetic organic compound that belongs to the family of organoselenium compounds. Ebselen has attracted attention due to its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases.

Mechanism of Action

N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide exerts its therapeutic effects by modulating various cellular pathways. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide also inhibits the activity of various enzymes, including cyclooxygenase, lipoxygenase, and nitric oxide synthase, which are involved in inflammation and cell signaling. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of these diseases. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has also been shown to have anti-inflammatory effects in various disease models, including atherosclerosis, arthritis, and sepsis.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has several advantages for lab experiments, including its stability, low toxicity, and easy availability. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide can also interact with other compounds, which can affect its therapeutic efficacy.

Future Directions

For N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide research include the development of novel formulations to improve its bioavailability and pharmacokinetics. The identification of new targets and pathways for N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide can also lead to the development of new therapeutic applications. Finally, the use of N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide in combination with other compounds can lead to synergistic effects and improve its therapeutic efficacy.
Conclusion:
In conclusion, N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that has attracted attention due to its potential therapeutic applications in various diseases. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been extensively studied for its anti-tumor, neuroprotective, and anti-inflammatory effects. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide exerts its therapeutic effects by modulating various cellular pathways, including oxidative stress, inflammation, and gene expression. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has several advantages for lab experiments, including its stability, low toxicity, and easy availability. Future research should focus on the clinical applications of N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide and the development of novel formulations and therapeutic targets.

Synthesis Methods

N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide can be synthesized by reacting 2-ethyl-6-methylphenol with selenium dioxide in the presence of a base, followed by the reaction with methyl 2-bromoacetate and ammonium carbonate. The final product is obtained by the reaction of the intermediate compound with 2-amino-5-methyl-1,3-oxazole-4-carboxylic acid.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has shown anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has also been studied for its potential use in infectious diseases, such as malaria, HIV, and influenza.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-11-7-5-6-9(2)13(11)15-14(17)12-8-10(3)18-16-12/h5-8H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQQDLAGRNZMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=NOC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

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